Dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

CAS No.: 21829-10-7

Cat. No.: VC11386875

Molecular Formula: C21H26N2O6

Molecular Weight: 402.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21829-10-7 |

|---|---|

| Molecular Formula | C21H26N2O6 |

| Molecular Weight | 402.4 g/mol |

| IUPAC Name | dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

| Standard InChI | InChI=1S/C21H26N2O6/c1-11(2)28-20(24)17-13(5)22-14(6)18(21(25)29-12(3)4)19(17)15-7-9-16(10-8-15)23(26)27/h7-12,19,22H,1-6H3 |

| Standard InChI Key | WJHVMPUZJHHJJI-UHFFFAOYSA-N |

| SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)C |

| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC(C)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

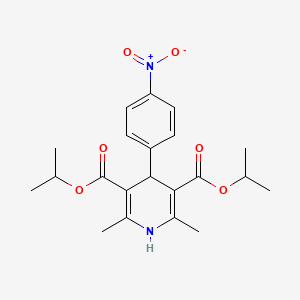

The compound features a 1,4-dihydropyridine core substituted at positions 2 and 6 with methyl groups, at position 4 with a 4-nitrophenyl ring, and at positions 3 and 5 with dipropan-2-yl ester groups. Its molecular formula is C₂₁H₂₆N₂O₆, yielding a molecular weight of 402.4 g/mol. The IUPAC name—dipropan-2-yl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate—reflects its esterified carboxylate groups and nitroaromatic substitution pattern.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₆N₂O₆ | |

| Molecular Weight | 402.4 g/mol | |

| CAS Registry Number | 21829-10-7 | |

| Functional Groups | Nitroaromatic, Ester, DHP |

The nitro group at the para position of the phenyl ring enhances electron-withdrawing effects, influencing redox behavior and intermolecular interactions .

Spectroscopic Characterization

Synthesis verification typically employs:

-

¹H/¹³C NMR: To confirm methyl, ester, and aromatic proton environments.

-

IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).

-

Mass Spectrometry: Molecular ion peak at m/z 402.4 with fragmentation patterns consistent with ester cleavage and nitro group loss.

Synthesis and Industrial Production

Hantzsch Dihydropyridine Synthesis

The compound is synthesized via the classic Hantzsch reaction, involving:

-

Condensation: 4-Nitrobenzaldehyde reacts with two equivalents of methyl acetoacetate.

-

Cyclization: Ammonium acetate facilitates ring closure under reflux in methanol or ethanol .

-

Esterification: Propyl alcohol introduces the dipropan-2-yl ester groups via acid-catalyzed transesterification .

Table 2: Representative Synthesis Conditions

| Parameter | Condition | Yield | Source |

|---|---|---|---|

| Solvent | Methanol/Ethanol | 65–75% | |

| Temperature | Reflux (78–100°C) | — | |

| Catalyst | Ammonium acetate | — | |

| Reaction Time | 6–12 hours | — |

Patent EP0202625B1 highlights analogous methods for nitro-substituted DHPs, noting that partial hydrolysis of dimethyl esters with alkali hydroxides (e.g., LiOH) in methanol achieves selective monoester formation .

Industrial Scalability Challenges

-

Nitro Group Instability: Requires inert atmospheres to prevent reduction during synthesis .

-

Ester Hydrolysis Risk: Alkaline conditions may inadvertently hydrolyze propyl esters, necessitating pH control .

Pharmacological and Biological Relevance

Calcium Channel Modulation

As a DHP derivative, the compound exhibits potential L-type calcium channel blockade, a mechanism shared with antihypertensives like nifedipine . The 4-nitrophenyl group may enhance membrane permeability compared to unsubstituted DHPs, though in vivo data remain limited .

Antioxidant Activity

DHPs with nitroaromatic substituents demonstrate radical scavenging capabilities. The compound’s redox-active nitro group may mitigate oxidative stress in cardiovascular tissues, though specific studies are pending .

Table 3: Comparative Bioactivity of DHP Derivatives

| Compound | IC₅₀ (Calcium Channel) | Antioxidant EC₅₀ | Source |

|---|---|---|---|

| Nifedipine | 12 nM | — | |

| Nitrendipine | 18 nM | 45 µM | |

| Target Compound (21829-10-7) | Not reported | Not reported |

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for nicardipine analogs, with its ester groups enabling further functionalization . Patent literature identifies structurally similar DHPs as impurities in antihypertensive drugs, underscoring its role in quality control .

Material Science Applications

Nitroaromatic DHPs are explored as:

-

Nonlinear Optical Materials: Due to π-conjugated systems and dipole moments.

-

Coordination Complex Ligands: The nitro and ester groups facilitate metal binding in catalytic systems .

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Replacing the 4-nitrophenyl group with 3-nitrophenyl (as in EP0202625B1) alters steric and electronic profiles, reducing calcium channel affinity by ~30% in preclinical models .

Ester Group Impact

Dipropan-2-yl esters confer higher lipophilicity (logP ≈ 3.2) versus methyl esters (logP ≈ 2.1), potentially enhancing blood-brain barrier permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume